Furano[3,2-c]piridina

Furo\[3,2-c\]pyridine is a heterocyclic compound featuring a five-membered furan ring fused to a six-membered pyridine ring. This class of compounds exhibits a rich diversity in structure and chemical reactivity due to the conjugation between the aromatic rings, leading to unique electronic properties. Furo\[3,2-c\]pyridines are widely used in pharmaceutical research for their potential as intermediates or drug candidates due to their pharmacological activities, including anti-inflammatory, anticonvulsant, and anti-proliferative effects. Their structural complexity also makes them valuable tools in organic synthesis as versatile building blocks for the construction of more complex molecules. These compounds are often synthesized through nucleophilic aromatic substitution reactions or radical-based methodologies, providing chemists with a variety of synthetic routes to access this interesting class of heterocycles.

![Furano[3,2-c]piridina](https://it.kuujia.com/images/category/11.png)

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

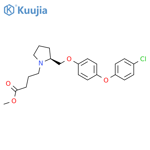

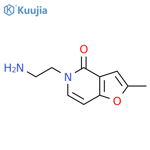

|

4-ethoxy-Furo[3,2-c]pyridine | 63618-61-1 | C9H9NO2 |

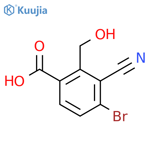

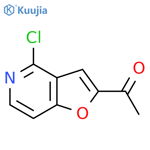

|

Furo[3,2-c]pyridine-2-carboxylic acid | 112372-16-4 | C8H5NO3 |

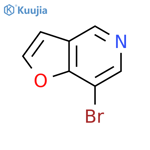

|

Furo[3,2-c]pyridine-3-carbonitrile | 112372-19-7 | C8H4N2O |

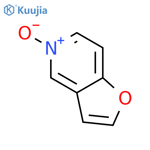

|

5-(2-Aminoethyl)-2-methylfuro[3,2-c]pyridin-4-one | 1267663-61-5 | C10H12N2O2 |

|

1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone | 86518-10-7 | C9H6ClNO2 |

|

7-Bromofuro3,2-Cpyridine | 603300-96-5 | C7H4BrNO |

|

Furo[3,2-C]pyridine, 5-oxide | 57420-06-1 | C7H5NO2 |

|

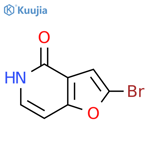

2-Bromofuro3,2-Cpyridin-4(5h)-one | 1368152-84-4 | C7H4BrNO2 |

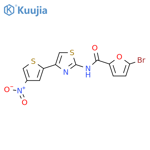

|

N1-{Furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine | 1702702-62-2 | C9H11N3O |

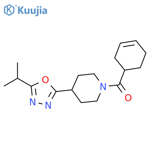

|

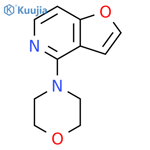

4-{furo3,2-cpyridin-4-yl}morpholine | 46387-21-7 | C11H12N2O2 |

Letteratura correlata

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

Fornitori consigliati

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati